sec-Butylzinkbromid-Lösung

Übersicht

Beschreibung

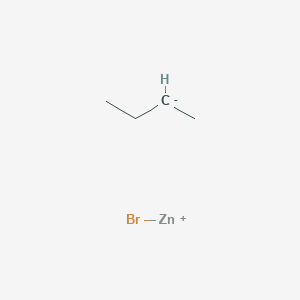

sec-Butylzinc bromide solution is an organozinc compound with the chemical formula C2H5CH(CH3)ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Organometallic Compounds

Bromozinc(1+);butane serves as a crucial intermediate in the synthesis of organometallic compounds. It can be utilized to form carbon-zinc bonds, which are essential for creating more complex organic molecules. This application is particularly valuable in the pharmaceutical industry for developing new drugs and therapeutic agents.

Reagent in Cross-Coupling Reactions

The compound is often employed as a reagent in cross-coupling reactions, such as the Suzuki and Negishi reactions. These reactions are vital for forming carbon-carbon bonds, enabling the construction of diverse organic frameworks. The ability to selectively couple various aryl and vinyl halides with organozinc reagents makes bromozinc(1+);butane a powerful tool in synthetic organic chemistry.

Functionalization of Aromatic Compounds

Bromozinc(1+);butane can be used to functionalize aromatic compounds, allowing for the introduction of various functional groups. This process is significant in modifying existing compounds to enhance their biological activity or to tailor them for specific applications.

Research in Material Science

In material science, bromozinc(1+);butane may be utilized in the development of new materials with unique properties. Its reactivity allows for the incorporation of zinc into polymer matrices, which can improve thermal stability and mechanical properties.

Pharmaceutical Applications

The compound has shown promise as an intermediate in synthesizing pharmaceutical agents. Its ability to facilitate the formation of complex molecular structures makes it an important component in drug discovery and development processes.

Case Study 1: Synthesis of Anticancer Agents

A recent study highlighted the use of bromozinc(1+);butane in synthesizing novel anticancer agents. By employing this compound in a cross-coupling reaction with various aryl halides, researchers successfully produced a series of compounds that exhibited potent cytotoxicity against cancer cell lines.

Case Study 2: Development of New Antibiotics

Another research project demonstrated the application of bromozinc(1+);butane in developing new antibiotics. The compound facilitated the formation of critical carbon-carbon bonds that were essential for constructing the complex structures necessary for antibiotic activity.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Organometallic Synthesis | Used as an intermediate for creating organometallic compounds | Enables complex molecule formation |

| Cross-Coupling Reactions | Acts as a reagent for Suzuki and Negishi reactions | Facilitates selective coupling |

| Aromatic Functionalization | Functionalizes aromatic compounds | Enhances biological activity |

| Material Science | Incorporates zinc into polymers | Improves thermal stability |

| Pharmaceutical Development | Intermediate for drug synthesis | Supports drug discovery |

Wirkmechanismus

Target of Action

Sec-Butylzinc bromide solution is an organozinc compound . It primarily targets organic molecules in chemical reactions, particularly in the synthesis of complex organic compounds .

Mode of Action

The mode of action of sec-Butylzinc bromide solution involves the transfer of the sec-butyl group to organic substrates in chemical reactions . This is facilitated by the reactivity of the zinc-bromide bond in the compound .

Biochemical Pathways

Sec-Butylzinc bromide solution is used in organic synthesis . It can be used to prepare 6-sec-butyl-2-chloro-3-(1-hydroxy-4-methoxymethoxyphenylmethyl)pyrazine, a key intermediate for the synthesis of septorin .

Pharmacokinetics

It is primarily used in laboratory settings for chemical reactions .

Result of Action

The result of the action of sec-Butylzinc bromide solution is the formation of new organic compounds. For example, it can be used to prepare 6-sec-butyl-2-chloro-3-(1-hydroxy-4-methoxymethoxyphenylmethyl)pyrazine .

Action Environment

The action of sec-Butylzinc bromide solution can be influenced by various environmental factors such as temperature, solvent, and the presence of other reagents . For instance, it is typically stored at 2-8°C and its density is 0.968 g/mL at 25 °C .

Vorbereitungsmethoden

sec-Butylzinc bromide solution can be synthesized through the reaction of sec-butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

sec-Butyl bromide+Zinc→sec-Butylzinc bromide

Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and concentration of the final product .

Analyse Chemischer Reaktionen

sec-Butylzinc bromide solution undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.

Addition Reactions: It can add to carbonyl compounds to form alcohols.

Coupling Reactions: It can participate in cross-coupling reactions with halides to form complex organic molecules.

Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed from these reactions are typically alcohols, ketones, and other substituted organic compounds .

Vergleich Mit ähnlichen Verbindungen

sec-Butylzinc bromide solution can be compared with other organozinc compounds such as:

- tert-Butylzinc bromide solution

- Cyclohexylzinc bromide solution

- Benzylzinc bromide solution

What sets sec-Butylzinc bromide solution apart is its specific reactivity and the types of products it can form. Its unique structure allows for the formation of specific intermediates that are valuable in various synthetic applications .

Biologische Aktivität

Bromozinc(1+);butane, with the chemical formula CHBrZn, is a coordination compound that combines zinc and bromine within a butane framework. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound consists of:

- Zinc Ion (Zn) : A metal ion known for its role in biological systems, particularly in enzyme function.

- Bromide Ion (Br) : A halogen that can influence reactivity and solubility.

- Butane Backbone : An alkane that provides a hydrophobic environment, potentially affecting the compound's interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 227.42 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| pH | Neutral |

Bromozinc(1+);butane's biological activity is largely attributed to the zinc ion's ability to interact with various biological molecules, including proteins and nucleic acids. Zinc acts as a cofactor for numerous enzymes and plays a critical role in cellular signaling pathways. The bromide component may enhance the compound's reactivity, allowing it to participate in biochemical reactions.

Pharmacological Activities

Research indicates that Bromozinc(1+);butane exhibits several pharmacological properties:

- Antioxidant Activity : Zinc is known for its antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.

- Antimicrobial Properties : Preliminary studies suggest that Bromozinc(1+);butane may possess antimicrobial activity against certain pathogens.

Case Studies

-

Zinc as an Antioxidant :

A study demonstrated that zinc supplementation could reduce oxidative damage in cells, suggesting that compounds like Bromozinc(1+);butane may similarly protect against oxidative stress . -

Anti-inflammatory Research :

In vitro studies have shown that zinc compounds can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases . -

Antimicrobial Evaluation :

Research has indicated that zinc halides exhibit antimicrobial properties. A study focused on various zinc compounds found that those containing bromine were particularly effective against Gram-positive bacteria .

Table 2: Summary of Biological Activities

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Antioxidant | Moderate | |

| Anti-inflammatory | Moderate | |

| Antimicrobial | Preliminary |

Safety and Toxicity

While Bromozinc(1+);butane shows promising biological activity, safety assessments are crucial. Zinc compounds are generally recognized as safe at low concentrations; however, high doses can lead to toxicity. The bromide component should also be evaluated for potential adverse effects.

Table 3: Safety Profile

| Parameter | Description |

|---|---|

| Acute Toxicity | Low (at therapeutic levels) |

| Chronic Toxicity | Needs further study |

| Environmental Impact | Minimal (low solubility) |

Eigenschaften

IUPAC Name |

bromozinc(1+);butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATGUFISTUEOBS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]C.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399326 | |

| Record name | sec-Butylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171860-66-5 | |

| Record name | sec-Butylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.